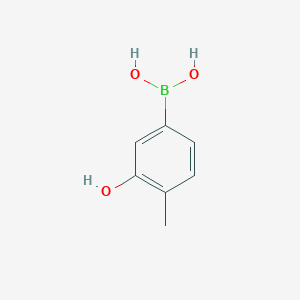

3-Hydroxy-4-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-hydroxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFGFBGCIAWVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400517 | |

| Record name | 3-Hydroxy-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216019-35-1 | |

| Record name | 3-Hydroxy-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy-4-methylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a plausible synthetic route, experimental protocols, and key characterization data to facilitate its use in research and development.

Introduction

This compound is an aromatic boronic acid that holds significant potential in drug discovery and the development of novel organic materials. Its utility primarily stems from its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. The presence of both a hydroxyl and a methyl group on the phenyl ring offers opportunities for further functionalization, making it a versatile intermediate in the synthesis of complex molecules. Boronic acids and their derivatives are known to be crucial in the development of therapeutic agents, including proteasome inhibitors for cancer therapy.

Synthesis of this compound

A common and effective strategy for the synthesis of hydroxyphenylboronic acids involves a multi-step process starting from a corresponding bromophenol. This approach typically includes the protection of the reactive hydroxyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester, and finally, deprotection to yield the desired boronic acid.

A plausible synthetic pathway for this compound commences with the commercially available 5-bromo-2-cresol. The synthesis can be logically divided into three key stages:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group is first protected to prevent it from interfering with the subsequent organometallic reactions. A common protecting group for this purpose is the methoxymethyl (MOM) ether.

-

Borylation: The aryl bromide is then converted into an organometallic intermediate, either an organolithium or a Grignard reagent, which then reacts with a trialkyl borate to form the boronate ester.

-

Deprotection: The protecting group is removed under acidic conditions to afford the final product, this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 1-(Bromomethyl)-3-(methoxymethoxy)-4-methylbenzene (Protection)

-

To a solution of 5-bromo-2-cresol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like diisopropylethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 2: Synthesis of 2-(3-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Borylation)

-

Dissolve the protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir for 1 hour at -78 °C.

-

To the resulting organolithium species, add triisopropyl borate (B(OiPr)₃, 1.2 eq) and continue stirring at -78 °C for 2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting boronate ester can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Deprotection)

-

Dissolve the crude boronate ester from the previous step in a mixture of tetrahydrofuran and aqueous hydrochloric acid (e.g., 2 M HCl).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) to yield the pure product as a solid.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 216019-35-1 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Not available (requires experimental determination) |

Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Expected signals for aromatic protons, a methyl group singlet, a hydroxyl proton singlet, and boronic acid protons (which may be broad or exchangeable). |

| ¹³C NMR | Expected signals for the aromatic carbons, the methyl carbon, and the carbon attached to the boron atom (which may be broad or unobserved). |

| Mass Spectrometry | [M-H]⁻: 151.05719 (Predicted)[1] |

Note: The provided mass spectrometry data is based on prediction and should be confirmed by experimental analysis.

Applications in Drug Development

Phenylboronic acids are a class of compounds with significant applications in medicinal chemistry. They are key intermediates in Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl structures present in many drug candidates.[2] The boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition. This mechanism is exemplified by the proteasome inhibitor bortezomib, a boronic acid-containing drug used in cancer therapy.[3][4]

The dual functionality of this compound, with its boronic acid group for coupling and a hydroxyl group for further derivatization, makes it a highly versatile building block for creating libraries of compounds for drug screening and lead optimization.

Conclusion

This technical guide outlines a reliable and detailed pathway for the synthesis of this compound, starting from a readily available precursor. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic importance of this compound as a versatile building block in the development of novel therapeutics is underscored by the established roles of phenylboronic acids in drug discovery. Further investigation and application of this compound are anticipated to contribute to the advancement of pharmaceutical research.

References

Technical Guide: Spectral Analysis of 3-Hydroxy-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of 3-Hydroxy-4-methylphenylboronic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted data, general experimental protocols for analogous compounds, and a recommended analytical workflow.

Compound Information

Structure:

Chemical Formula: C₇H₉BO₃

Molecular Weight: 151.96 g/mol

CAS Number: 216019-35-1[1]

Spectral Data Summary

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 153.07175 |

| [M+Na]⁺ | 175.05369 |

| [M-H]⁻ | 151.05719 |

| [M+NH₄]⁺ | 170.09829 |

| [M+K]⁺ | 191.02763 |

| [M+H-H₂O]⁺ | 135.06173 |

| [M]⁺ | 152.06392 |

| [M]⁻ | 152.06502 |

Data sourced from PubChem.[2]

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra of phenylboronic acid derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of boronic acids. However, boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and sometimes poorly resolved spectra. Careful sample preparation is crucial.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Common solvents for boronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃. To minimize boroxine formation, the sample can be heated or placed under a vacuum to remove water. Alternatively, adding a small amount of D₂O can sometimes sharpen the B(OH)₂ proton signal.

-

Instrument Parameters (300 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Parameters (75 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. The carbon atom attached to the boron atom may not always be observed due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to various vibrational modes. Key expected absorptions for this compound include:

-

O-H stretch (boronic acid): Broad band around 3200-3600 cm⁻¹.

-

O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹.

-

C-H stretch (methyl): ~2850-2960 cm⁻¹.

-

B-O stretch: Strong band around 1330-1380 cm⁻¹.

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI)-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

-

Instrument Parameters:

-

Ionization Mode: ESI positive or negative.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be optimized).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio of the ionized molecule and its adducts.

Visualizations

Analytical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

General Synthetic Pathway for Hydroxyphenylboronic Acids

This diagram outlines a general synthetic route to hydroxyphenylboronic acids starting from a protected bromophenol, as suggested by patent literature.

References

An In-depth Technical Guide to 3-Hydroxy-4-methylphenylboronic acid (CAS 216019-35-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 3-Hydroxy-4-methylphenylboronic acid (CAS 216019-35-1), a versatile building block in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a member of the arylboronic acid family, characterized by a boronic acid functional group attached to a substituted benzene ring. This structure imparts unique chemical reactivity, making it a valuable reagent in various chemical transformations.

| Property | Value | Source |

| CAS Number | 216019-35-1 | |

| Molecular Formula | C₇H₉BO₃ | [1] |

| Molecular Weight | 151.96 g/mol | [1] |

| SMILES | B(C1=CC(=C(C=C1)C)O)(O)O | [1] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precautionary Statements | P280, P305, P351, P338 | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on the analysis of similar compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid and phenol groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (both phenolic and boronic acid), C-H stretching of the aromatic and methyl groups, C=C stretching of the benzene ring, and B-O stretching of the boronic acid moiety.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure. A high-sensitivity LC-MS/MS method has been described for the quantification of similar boronic acids, utilizing multiple reaction monitoring (MRM) in negative ion mode.[3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the preparation of hydroxyphenylboronic acids are well-established. A common approach involves the protection of the hydroxyl group of a corresponding bromophenol, followed by a Grignard reaction or lithium-halogen exchange and subsequent reaction with a trialkyl borate.[4] Deprotection then yields the desired hydroxyphenylboronic acid.

A potential synthetic workflow is outlined below:

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. A general protocol for a Suzuki-Miyaura coupling reaction is provided in the experimental protocols section.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not available in the current literature. However, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry due to their ability to interact with biological molecules.

Phenylboronic acids are known to form reversible covalent bonds with diols, a motif present in many biological molecules such as sugars and glycoproteins. This property has led to their investigation as inhibitors of various enzymes, including β-lactamases, where they can mimic the transition state of substrate hydrolysis.

Furthermore, the ability of phenylboronic acids to bind to cell surface glycans, which are often overexpressed in cancer cells, makes them attractive candidates for targeted drug delivery and diagnostics. The interaction with sialic acid residues on glycoproteins can be a key targeting mechanism. This interaction could potentially modulate cell signaling pathways involved in cell adhesion, migration, and proliferation.

The diagram below illustrates a generalized signaling pathway that could be influenced by a phenylboronic acid derivative targeting a cell surface glycoprotein.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction using an aryl halide and a phenylboronic acid, such as this compound. Reaction conditions may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suppliers

A list of potential suppliers for this compound (CAS 216019-35-1) can be found through various chemical supplier databases. It is recommended to contact the suppliers directly to confirm availability, purity, and pricing.

References

- 1. This compound | 216019-35-1 | RIA01935 [biosynth.com]

- 2. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]

- 3. scirp.org [scirp.org]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids, a cornerstone of modern organic chemistry, have a rich history stretching back to the late 19th century. Their journey from laboratory curiosities to indispensable tools in drug discovery, materials science, and diagnostics is a testament to the relentless pursuit of synthetic innovation. This in-depth technical guide explores the seminal discoveries, key synthetic methodologies, and the ever-expanding applications of this remarkable class of compounds.

A Historical Perspective: From Frankland to Suzuki

The story of boronic acids begins in 1860, when Edward Frankland reported the synthesis of the first boronic acid. However, it was not until 1880 that Michaelis and Becker first prepared benzeneboronic acid, the parent compound of the vast family of substituted phenylboronic acids.[1] Their method involved the reaction of diphenylmercury with boron trichloride.

The true potential of phenylboronic acids remained largely untapped for decades. A significant breakthrough came with the development of more practical synthetic routes. The use of Grignard reagents, reacting an aryl magnesium halide with a trialkyl borate, became a widely adopted method for their preparation.[2][3] This was followed by the use of organolithium reagents, offering an alternative for substrates incompatible with Grignard conditions.

The watershed moment in the history of phenylboronic acids arrived in 1979 with Akira Suzuki's discovery of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides. This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[4] The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of substituted phenylboronic acids have made the Suzuki-Miyaura coupling one of the most powerful and widely used reactions in organic synthesis.

Core Synthetic Methodologies

The synthesis of substituted phenylboronic acids is dominated by two primary strategies: the use of organometallic reagents and transition metal-catalyzed borylation reactions.

Synthesis via Grignard and Organolithium Reagents

The reaction of a pre-formed aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup, remains a fundamental and cost-effective method for preparing many substituted phenylboronic acids. The choice of organometallic reagent often depends on the nature of the substituents on the aromatic ring.

The Miyaura Borylation Reaction

The Miyaura borylation, a palladium-catalyzed reaction, offers a powerful alternative for the synthesis of boronic acids and their esters. This method involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6] The resulting boronate esters can be readily hydrolyzed to the corresponding boronic acids. The Miyaura borylation is particularly valuable for substrates that are incompatible with the conditions required for Grignard or organolithium reagent formation.

Data Presentation: A Comparative Overview

The choice of synthetic method and the properties of the resulting substituted phenylboronic acids are crucial for their successful application. The following tables summarize key quantitative data to aid in this selection process.

Table 1: A Comparison of Yields for the Synthesis of Selected Substituted Phenylboronic Acids

| Compound | Substituent | Method | Yield (%) | Reference |

| 4-Methylphenylboronic acid | 4-CH₃ | Grignard | ~70-80% | |

| 3-Nitrophenylboronic acid | 3-NO₂ | Miyaura Borylation | ~85-95% | [6] |

| 2-Fluorophenylboronic acid | 2-F | Organolithium | ~60-70% | |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | Grignard | ~75-85% | [7] |

| 4-Chlorophenylboronic acid | 4-Cl | Miyaura Borylation | ~90-98% | [8] |

Table 2: Physical Properties of Selected Substituted Phenylboronic Acids

| Substituent | Position | Melting Point (°C) | pKa | Reference |

| H | - | 216-219 | 8.86 | [9][10] |

| 4-CH₃ | para | 258-262 | 9.03 | [10] |

| 3-CH₃ | meta | 162-165 | 8.91 | [10] |

| 2-CH₃ | ortho | 162-164 | 9.15 | [10] |

| 4-F | para | 269-272 | 8.35 | [11] |

| 3-F | meta | 157-160 | 8.28 | [11] |

| 2-F | ortho | 101-110 | 7.91 | [11][12] |

| 4-CF₃ | para | 255-258 | 7.84 | [11] |

| 3-CF₃ | meta | 198-201 | 7.87 | [11] |

| 4-NO₂ | para | 299-302 | 7.10 | [10] |

| 3-NO₂ | meta | 298-301 | 7.20 | [10] |

| 4-OH | para | 285-290 (dec.) | 9.35 | [10] |

| 3-OH | meta | 275-280 (dec.) | 8.65 | [10] |

| 2-OH | ortho | 164-167 | 7.20 | [10] |

Table 3: Inhibition Constants (Ki) of Substituted Phenylboronic Acids for Various Enzymes

| Phenylboronic Acid Derivative | Enzyme | Inhibition Type | Ki (µM) | Reference |

| Phenylboronic acid | β-Lactamase (KPC-2) | Competitive | 4.85 | [4] |

| [2-(2-carboxyvinyl)-phenyl]boronic acid | β-Lactamase (GES-5) | Competitive | 0.11 | [4] |

| 3-Nitrophenylboronic acid | Carbonic Anhydrase I | Not specified | 0.24 | [13] |

| 4-Fluorophenylboronic acid | Carbonic Anhydrase II | Not specified | 0.194 | [13] |

| Phenylboronic acid | Acetylcholinesterase | Not specified | 0.043 | [13] |

| Bortezomib (a dipeptidyl boronic acid) | 20S Proteasome | Reversible | 0.0006 | [14] |

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful synthesis and application of substituted phenylboronic acids. The following protocols provide step-by-step guidance for key synthetic transformations.

Protocol 1: Synthesis of 4-Methylphenylboronic Acid via Grignard Reaction

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Add a small amount of a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction. The disappearance of the iodine color and gentle reflux indicates initiation.

-

Slowly add the remaining 4-bromotoluene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Reaction with Trimethyl Borate: Slowly add a solution of trimethyl borate (1.1 equivalents) in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford 4-methylphenylboronic acid as a white solid.

Protocol 2: Synthesis of a Substituted Phenylboronic Acid via Miyaura Borylation

Materials:

-

Aryl halide (e.g., 3-bromonitrobenzene)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous solvent (e.g., dioxane or DMSO)

Procedure:

-

In a Schlenk flask under an inert atmosphere (nitrogen or argon), combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium catalyst (e.g., 3 mol%), and potassium acetate (3.0 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis of the Boronate Ester (if required): The resulting pinacol boronate ester can often be used directly in subsequent reactions (e.g., Suzuki-Miyaura coupling). If the free boronic acid is desired, the ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis.

-

Purification: The crude boronic acid or ester can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: General Procedure for Solid-Phase Synthesis of an α-Aminoboronic Acid Peptide

Materials:

-

1-Glycerol polystyrene resin

-

Fmoc-protected amino acids

-

(R)-Boroleucine hydrochloride

-

Coupling reagents (e.g., TBTU, DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/water)

Procedure:

-

Resin Loading: Swell the 1-glycerol polystyrene resin in dichloromethane (DCM). React the resin with the desired Fmoc-protected α-aminoboronic acid (e.g., Fmoc-(R)-boroleucine) in the presence of a suitable activating agent.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

-

Peptide Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent cocktail (e.g., TBTU/DIPEA in DMF).

-

Repeat the deprotection and coupling steps to assemble the desired peptide sequence.

-

Final Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the desired α-aminoboronic acid peptide.[15]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the chemistry of substituted phenylboronic acids.

Conclusion

The discovery and development of substituted phenylboronic acids represent a significant chapter in the history of organic chemistry. From their initial synthesis as academic curiosities to their current status as indispensable reagents, their journey highlights the power of synthetic innovation to drive progress across diverse scientific disciplines. The robust and versatile synthetic methods developed for their preparation, coupled with their unique chemical properties, have cemented their role in modern drug discovery, diagnostics, and materials science. As research continues to uncover new applications and refine synthetic methodologies, the future of substituted phenylboronic acids promises to be as dynamic and impactful as their celebrated past.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. journal.arikesi.or.id [journal.arikesi.or.id]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Fluorophenylboronic acid = 95 1993-03-9 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of 3-Hydroxy-4-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylphenylboronic acid is a versatile organic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of the boronic acid functional group, which enables a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. This guide provides an in-depth overview of the reactivity profile of this compound, focusing on its participation in these key transformations. Due to a lack of specific quantitative data for this particular compound in the public domain, the experimental details and yields provided are based on established protocols for closely related substituted phenylboronic acids and should be considered illustrative.

Core Reactivity: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between a boronic acid and an organohalide (or triflate) using a palladium catalyst and a base. This reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below.

Caption: General scheme of the Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Versatile Role of 3-Hydroxy-4-methylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylphenylboronic acid is a versatile building block in medicinal chemistry, primarily recognized for its utility in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. Furthermore, as a member of the arylboronic acid class, it holds significant potential as a reversible covalent inhibitor of various enzymes, particularly serine proteases. This technical guide provides an in-depth overview of the potential applications of this compound, including its physicochemical properties, its role as a synthetic intermediate, and its prospective function as an enzyme inhibitor. Detailed experimental protocols for representative applications and visualizations of key chemical and biological processes are also presented to facilitate its practical use in a laboratory setting.

Introduction to this compound

This compound is an organoboron compound featuring a phenyl ring substituted with a hydroxyl, a methyl, and a boronic acid group. This unique combination of functional groups imparts valuable properties for applications in organic synthesis and medicinal chemistry. The boronic acid moiety is a versatile functional group that can participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.

The presence of the boronic acid group also confers the ability to interact with diols, including the active site residues of certain enzymes, making it a candidate for the development of novel enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with the catalytic serine residues of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₉BO₃ | PubChem |

| Molecular Weight | 151.96 g/mol | PubChem |

| CAS Number | 216019-35-1 | PubChem |

| Appearance | White to off-white powder or crystalline solid | Commercial Suppliers |

| Melting Point | >300 °C | Commercial Suppliers |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | General Knowledge |

Potential as an Enzyme Inhibitor

Arylboronic acids have emerged as a promising class of enzyme inhibitors due to their ability to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and selective inhibition.

Mechanism of Serine Protease Inhibition

The inhibitory mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom of the boronic acid. This forms a stable, yet reversible, tetrahedral boronate adduct. The stability of this complex is influenced by the pH and the electronic properties of the substituents on the phenyl ring. The general mechanism is depicted in the following diagram.

Potential Inhibitory Activity

While specific inhibitory data for this compound against various proteases is not extensively documented in publicly available literature, the inhibitory constants (Ki) of analogous simple arylboronic acids against common serine proteases can provide an indication of its potential potency. Table 2 summarizes the Ki values for phenylboronic acid and some of its derivatives against chymotrypsin and subtilisin.

| Compound | Enzyme | Ki (µM) |

| Phenylboronic acid | Chymotrypsin | 430 |

| 4-Methylphenylboronic acid | Chymotrypsin | 280 |

| 4-Methoxyphenylboronic acid | Chymotrypsin | 150 |

| Phenylboronic acid | Subtilisin | 2100 |

| 4-Methylphenylboronic acid | Subtilisin | 1200 |

Data is illustrative and sourced from literature on arylboronic acid inhibitors.

Role as a Synthetic Building Block in Medicinal Chemistry

One of the most significant applications of this compound in medicinal chemistry is its use as a key building block in the synthesis of complex biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. This reaction is widely employed in the pharmaceutical industry for the construction of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids and their derivatives.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as this compound) with an organohalide or triflate. The catalytic cycle, which is central to this transformation, is illustrated below.

Experimental Protocols

The following sections provide detailed, representative protocols for a serine protease inhibition assay and a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.

Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.

Materials:

-

Serine protease (e.g., Trypsin, Chymotrypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

This compound (or other inhibitor) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

-

Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add an equal volume of the diluted inhibitor solutions to the respective wells. Include a control with buffer and DMSO but no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding a fixed volume of the chromogenic substrate solution to each well.

-

Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

The workflow for this assay is visualized below.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.[1][2]

Materials:

-

Aryl halide (e.g., 4-bromopyridine)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its primary and well-established application lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.[1][3] Additionally, based on the known pharmacology of the arylboronic acid class, it holds significant potential as a reversible covalent inhibitor of serine proteases and other enzymes with a serine nucleophile in their active site. While specific quantitative biological data for this particular compound is not widely published, the foundational principles of boronic acid-based enzyme inhibition suggest that it is a promising scaffold for further investigation in drug discovery programs. The experimental protocols provided herein offer a starting point for researchers to explore and exploit the full potential of this compound in their own research endeavors.

References

Stability and Storage of 3-Hydroxy-4-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Hydroxy-4-methylphenylboronic acid. Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and drug development applications. This document outlines general handling procedures, factors influencing stability, and methodologies for assessing degradation.

Core Concepts: Stability and Degradation

This compound, like other arylboronic acids, is susceptible to degradation, which can impact its purity and reactivity. The primary degradation pathway for boronic acids is protodeboronation, the cleavage of the carbon-boron bond. This process can be influenced by several factors, including moisture, pH, light, and temperature.

Key Stability-Influencing Factors:

-

Moisture: Arylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines). While this is often a reversible process, the presence of excess moisture can facilitate hydrolytic degradation.

-

pH: The stability of arylboronic acids is pH-dependent. Both acidic and basic conditions can catalyze protodeboronation.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenol derivatives and boric acid.

-

Light: Exposure to light, particularly UV radiation, can promote degradation.

-

Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is advisable.[1] | Minimizes thermal degradation and slows down other chemical degradation processes. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Protects against moisture and oxidation from atmospheric oxygen. |

| Light | Protect from light. Use amber vials or store in a light-proof container. | Prevents photolytic degradation. |

| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[2][3] | Avoids chemical reactions that can lead to degradation. |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Minimize dust generation during handling.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily driven by hydrolysis and oxidation.

Caption: Logical flow of potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies.

Caption: A typical experimental workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of the compound. |

| Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10-20 µL |

Method Development Considerations:

-

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the analyte peak is free from co-eluting impurities.

Conclusion

While specific quantitative stability data for this compound is not extensively available in the public domain, the general principles of handling and storing arylboronic acids provide a strong framework for maintaining its integrity. Proper storage in a cool, dark, and dry environment, under an inert atmosphere, is paramount. For critical applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies using validated analytical methods, such as the HPLC protocol outlined in this guide, to establish a comprehensive stability profile under their specific storage and experimental conditions. This proactive approach will ensure the reliability and reproducibility of results obtained using this important chemical intermediate.

References

The Solubility Profile of 3-Hydroxy-4-methylphenylboronic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylphenylboronic acid is an organoboron compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide leverages data from structurally related boronic acids, such as phenylboronic acid and its substituted derivatives, to provide valuable insights into its expected behavior. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Factors Influencing the Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is influenced by several factors, including the nature and position of substituents on the phenyl ring and the polarity of the solvent.[1] Generally, introducing substituents to the phenylboronic acid ring can increase solubility in most solvents.[2] However, the specific solubility profile is a complex interplay between the solute and solvent properties. Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility studies.[2]

Quantitative Solubility Data for Analogous Phenylboronic Acid Derivatives

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.015 |

| 303.15 | 0.025 | |

| 313.15 | 0.040 | |

| 3-Pentanone | 293.15 | 0.100 |

| 303.15 | 0.140 | |

| 313.15 | 0.190 | |

| Acetone | 293.15 | 0.120 |

| 303.15 | 0.170 | |

| 313.15 | 0.230 | |

| Dipropyl ether | 293.15 | 0.030 |

| 303.15 | 0.045 | |

| 313.15 | 0.065 | |

| Methylcyclohexane | 293.15 | 0.001 |

| 303.15 | 0.002 | |

| 313.15 | 0.003 |

Data extrapolated from studies on phenylboronic acid solubility.[3][4]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 |

Based on the data for analogous compounds, phenylboronic acids generally exhibit high solubility in ketones and ethers, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] The ortho-substituted isomer of isobutoxyphenylboronic acid shows significantly higher solubility than the meta and para isomers across all tested solvents.[2][5]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental methodologies are recommended.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[6]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the solid phase has settled. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Quantify the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).[6]

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[6]

-

Addition of Test Solvent: To each well of a new microplate, add a fixed volume of the desired organic solvent.[6]

-

Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This results in a final DMSO concentration that is low enough not to significantly affect the solubility in the test solvent (e.g., 1%).[6]

-

Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. The point at which precipitation is first observed (the highest concentration that remains clear) is determined visually or instrumentally (e.g., by nephelometry or turbidimetry).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a boronic acid.

References

Methodological & Application

Application Notes and Protocols for 3-Hydroxy-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hydroxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry and materials science. While specific documented examples for this compound are limited in publicly available literature, this guide offers detailed protocols and reaction conditions based on well-established principles of Suzuki-Miyaura coupling with analogous substituted phenylboronic acids.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. [cite: 10, 13] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. [cite: 10, 13] These characteristics make it an invaluable tool for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. [cite: 13]

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. [cite: 10] A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters for Substituted Phenylboronic Acids

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aryl Bromide | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | THF | 67 | 20 | Not Specified |

| Iodobenzene | 4-Methylphenylboronic acid | CuBr (10) | None | K₂CO₃ (2) | DMF | 110 | 8 | 42 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.1) | None | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | ~95 |

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Not Specified | Moderate to Good |

| Aryl Bromide | Phenylboronic Acid | PdCl₂(dppf) (10) | - | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | Not Specified |

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction and can be adapted for use with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is adapted from general procedures found in the literature for similar cross-coupling reactions. [cite: 1]

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, this compound, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent. If a biphasic system is used, add the degassed organic solvent followed by degassed water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is based on general procedures for microwave-assisted Suzuki reactions and can offer significantly reduced reaction times. [cite: 1]

Materials:

-

This compound (1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., 2 M K₂CO₃, 2-3 equivalents)

-

Solvent suitable for microwave chemistry (e.g., DMF, 1,4-Dioxane)

-

Microwave reactor vial

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the solvent to the vial.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 20 minutes).

-

Work-up and Purification: After the reaction is complete and the vial has cooled, filter the mixture to remove the catalyst and purify the filtrate using standard procedures as described in Protocol 1.

Diagrams

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Chan-Lam Coupling Using 3-Hydroxy-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Chan-Lam cross-coupling reaction using 3-Hydroxy-4-methylphenylboronic acid. This versatile reaction enables the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, which are crucial linkages in many pharmaceutical compounds and organic materials. The Chan-Lam coupling is valued for its operational simplicity, use of an inexpensive and readily available copper catalyst, and tolerance of a wide range of functional groups, often under mild, aerobic conditions.[1][2]

A key consideration when using this compound is the presence of the unprotected phenolic hydroxyl group. However, studies have demonstrated that Chan-Lam couplings can be successfully performed with arylboronic acids bearing free hydroxyl groups without the need for protecting groups.[3] Careful selection of reaction conditions, particularly the base, is important to achieve the desired chemoselectivity.

General Reaction Scheme

The Chan-Lam coupling facilitates the formation of a new bond between the aryl group of the boronic acid and a nitrogen, oxygen, or sulfur nucleophile.

Caption: General scheme of the Chan-Lam coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for Chan-Lam couplings based on literature precedents for couplings with substituted arylboronic acids and various nucleophiles. These serve as a starting point for optimizing the reaction with this compound.

Table 1: Chan-Lam N-Arylation Conditions

| Parameter | Condition | Reference |

| Copper Catalyst | Cu(OAc)₂ (10-20 mol%) | [4] |

| CuCl (10 mol%) | [5] | |

| Base | Pyridine (2-3 equiv.) | [4] |

| Triethylamine (2-3 equiv.) | [4] | |

| DBU (2 equiv.) | [6] | |

| Solvent | Methanol (MeOH) | [5] |

| Acetonitrile (MeCN) | [4] | |

| Dichloromethane (DCM) | [4] | |

| Temperature | Room Temperature to 80 °C | [4][5] |

| Atmosphere | Air (open flask) | [4][5] |

Table 2: Chan-Lam O-Arylation Conditions

| Parameter | Condition | Reference |

| Copper Catalyst | Cu(OAc)₂ (10 mol% - 1 equiv.) | [7] |

| Base | Pyridine (2-3 equiv.) | [7] |

| Triethylamine (2-3 equiv.) | [7] | |

| Solvent | Dichloromethane (DCM) | [7] |

| Temperature | Room Temperature | [7] |

| Atmosphere | Air (open flask) | [7] |

Table 3: Chan-Lam S-Arylation Conditions

| Parameter | Condition | Reference |

| Copper Catalyst | CuSO₄ (5 mol%) | [8] |

| Ligand | 1,10-Phenanthroline·H₂O (5 mol%) | [8] |

| Base | nBu₄NOH (40% aq. solution) | [8] |

| Solvent | Ethanol (EtOH) | [8] |

| Temperature | Room Temperature | [8] |

| Atmosphere | Oxygen (balloon) | [8] |

Experimental Protocols

The following are generalized protocols for the Chan-Lam coupling of this compound with N-, O-, and S-nucleophiles. Optimization may be required for specific substrates.

Protocol 1: N-Arylation of an Amine or Amide

This protocol is based on conditions reported to be successful for arylboronic acids with unprotected hydroxyl groups.[3]

Materials:

-

This compound

-

Amine or amide nucleophile

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Methanol (MeOH)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

Procedure:

-

To a reaction vessel, add the amine or amide nucleophile (1.0 equiv.), this compound (1.5-2.0 equiv.), and Cu(OAc)₂ (10-20 mol%).

-

Add methanol as the solvent.

-

Add pyridine (2.0-3.0 equiv.) to the mixture.

-

Stir the reaction mixture vigorously at room temperature, open to the atmosphere (air).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Arylation of a Phenol or Alcohol

Materials:

-

This compound

-

Phenol or alcohol nucleophile

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

In a reaction vessel, dissolve the phenol or alcohol (1.0 equiv.) and this compound (1.5-2.0 equiv.) in dichloromethane.

-

Add Cu(OAc)₂ (stoichiometric amount, e.g., 1.0 equiv., may be reduced to catalytic amounts with optimization) and the base (pyridine or triethylamine, 2.0-3.0 equiv.).

-

Stir the mixture at room temperature under an air atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Protocol 3: S-Arylation of a Thiol

This protocol is adapted from a reported S-arylation procedure.[8]

Materials:

-

This compound

-

Thiol nucleophile

-

Copper(II) sulfate (CuSO₄)

-

1,10-Phenanthroline monohydrate

-

Tetrabutylammonium hydroxide (nBu₄NOH, 40% in water)

-

Ethanol (EtOH)

-

Reaction vessel

-

Magnetic stirrer

-

Oxygen balloon

Procedure:

-

To a reaction vessel, add the thiol (1.0 equiv.), this compound (1.2 equiv.), CuSO₄ (5 mol%), and 1,10-phenanthroline monohydrate (5 mol%).

-

Add ethanol as the solvent, followed by the nBu₄NOH solution (2.0 equiv.).

-

Fit the reaction vessel with an oxygen balloon.

-

Stir the mixture at room temperature.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over a drying agent, and concentrate.

-

Purify the crude product via flash column chromatography.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the Chan-Lam coupling protocol.

Caption: Experimental workflow for Chan-Lam coupling.

References

- 1. Chan-Lam Coupling [organic-chemistry.org]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. books.rsc.org [books.rsc.org]

- 8. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]

Application Notes and Protocols: Liebeskind-Srogl Coupling of 3-Hydroxy-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Liebeskind-Srogl coupling reaction, specifically tailored for the use of 3-Hydroxy-4-methylphenylboronic acid. This valuable tool in carbon-carbon bond formation allows for the synthesis of various ketone structures under neutral conditions, a significant advantage in the synthesis of complex and sensitive molecules.

Introduction

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction between a thioester and a boronic acid, mediated by a copper(I) co-catalyst.[1][2] This reaction is highly valued for its mild and neutral reaction conditions, making it compatible with a wide range of functional groups that might not be stable under the basic conditions of other cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] The use of this compound, an electron-rich boronic acid, is generally favorable for this transformation, as electron-donating groups on the boronic acid have been shown to facilitate the coupling process, often leading to good to excellent yields.[3]

Reaction Principle

The first-generation Liebeskind-Srogl coupling typically involves a catalytic cycle initiated by the coordination of the copper(I) salt to the sulfur atom of the thioester. This is followed by oxidative addition of a palladium(0) complex to the carbon-sulfur bond. A subsequent transmetalation step with the boronic acid and reductive elimination yields the desired ketone and regenerates the palladium(0) catalyst.[1]

Recommended Protocol

This protocol is a generalized procedure adapted from established Liebeskind-Srogl coupling reactions for aryl boronic acids. Optimization may be required for specific thioester substrates.

Materials:

-

Thioester (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

Tris(2-furyl)phosphine (TFP) (10 mol%)

-

Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the thioester, this compound, Pd₂(dba)₃, TFP, and CuTC.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the reactivity of the thioester.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% HCl) to remove copper salts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Liebeskind-Srogl coupling of various arylboronic acids, which can serve as a reference for the reaction with this compound.

Table 1: General Reaction Parameters for Liebeskind-Srogl Coupling

| Parameter | Recommended Range | Notes |

| Boronic Acid Stoichiometry | 1.1 - 2.0 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |

| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄ | Other Pd(0) sources can also be effective. |

| Ligand | Tris(2-furyl)phosphine (TFP) | Other phosphine ligands can be screened for optimal performance. |

| Copper(I) Co-catalyst | Copper(I) thiophene-2-carboxylate (CuTC) | Stoichiometric amounts are typically required for the first-generation protocol. |

| Solvent | THF, 1,4-Dioxane, Toluene | Anhydrous and degassed solvents are crucial for reproducible results. |

| Temperature | Room Temperature to 80 °C | The optimal temperature is substrate-dependent. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |

Table 2: Reported Yields for Liebeskind-Srogl Coupling with Substituted Phenylboronic Acids

| Arylboronic Acid | Thioester Partner | Product | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | S-Phenyl benzothioate | 4-Methoxybenzophenone | 85 | General protocol adaptation |

| 4-Tolylboronic acid | S-Ethyl benzothioate | 4-Methylbenzophenone | 92 | General protocol adaptation |

| Phenylboronic acid | S-Phenyl 2-thiophenecarbothioate | Phenyl(thiophen-2-yl)methanone | 88 | General protocol adaptation |

| 4-Hydroxyphenylboronic acid | S-Phenyl benzothioate | 4-Hydroxybenzophenone | 75-85 (estimated) | Inferred from similar substrates |